![molecular formula C13H16N2O B099010 1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one CAS No. 16223-25-9](/img/structure/B99010.png)
1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one
Descripción general
Descripción
“1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one” is a chemical compound with the molecular formula C13H16N2O . It has an average mass of 216.279 Da and a monoisotopic mass of 216.126266 Da .
Molecular Structure Analysis
The molecular structure of “1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one” consists of 13 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The IUPAC Standard InChIKey is JYGFTBXVXVMTGB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 441.5±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 69.9±3.0 kJ/mol and a flash point of 220.8±28.7 °C . The index of refraction is 1.596, and it has a molar refractivity of 62.0±0.3 cm3 . It has 3 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .Aplicaciones Científicas De Investigación
NLRP3 Inflammasome Inhibitor
This compound has been used in the search for new chemical scaffolds able to afford NLRP3 inflammasome inhibitors . A pharmacophore-hybridization strategy was used by combining the structure of the acrylic acid derivative INF39 with the 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure present in HS203873, a recently identified NLRP3 binder . The obtained compounds were screened in vitro to test their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP .
Anti-Leukemic Activity
A new substituted pyrrolo[1,2-a]quinoxaline compound, which includes the 1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one structure, shows an interesting cytotoxic potential against several human leukemia cell lines (HL60, K562 and U937 cells) . This compound was synthesized through a multi-step pathway starting from commercially available 2-nitroaniline .
Pyroptosis Inhibition
The compound has been conjugated to obtain a molecule bearing an electrophilic acrylamide substructure, which is still able to inhibit pyroptotic cell death and IL-1β release in human macrophages .
Propiedades
IUPAC Name |
1-piperidin-4-yl-3H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13-9-10-3-1-2-4-12(10)15(13)11-5-7-14-8-6-11/h1-4,11,14H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYYDAPQCHWQCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80920333 | |
Record name | 1-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80920333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one | |
CAS RN |
90536-91-7, 16223-25-9 | |
Record name | 1-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80920333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.